Benzophenone dimethyl ketal

Overview

Description

Benzophenone dimethyl ketal is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

C15H16O2C_{15}H_{16}O_{2}C15H16O2

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action

Benzophenone, a related compound, has been shown to interact with estrogen receptor alpha and estrogen receptor beta

Biological Activity

Benzophenone dimethyl ketal, a derivative of benzophenone, is recognized for its significant role as a photoinitiator in various industrial applications, particularly in the curing of polymers. This article explores its biological activity, including its synthesis, chemical properties, and relevant research findings.

Chemical Structure and Properties

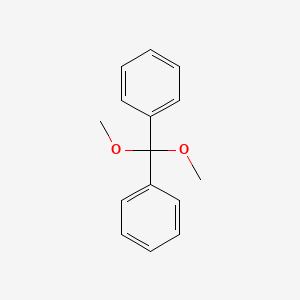

This compound is characterized by the presence of two methoxy groups attached to the benzophenone structure, which enhances its reactivity. The compound appears as a colorless liquid or crystalline solid and possesses the chemical formula . The structural formula can be represented as follows:

Synthesis Methods

This compound can be synthesized through several methods, including acetalization reactions involving benzophenone and methanol in the presence of acid catalysts. The efficiency of different catalysts, such as zeolites and clays, has been studied to optimize yield .

Photoinitiation Mechanism

As a photoinitiator, this compound absorbs UV light and generates free radicals that initiate polymerization processes. This property is crucial for applications in coatings and adhesives where rapid curing is required. Interaction studies indicate that it effectively initiates polymerization reactions when combined with other monomers or oligomers under UV exposure .

Antimicrobial Properties

Research has shown that compounds within the benzophenone family exhibit various biological activities, including antimicrobial effects. Benzophenone derivatives have been evaluated for their potential against different microbial strains, demonstrating varying degrees of efficacy .

Case Studies and Research Findings

- Photoinitiating Activity : A study by Kumbar et al. highlighted the efficiency of this compound in initiating polymerization under UV light compared to other photoinitiators. The research indicated that it could effectively cure coatings with minimal energy input .

- Antioxidant Activity : Benzophenone derivatives have been assessed for their antioxidant capabilities. A specific study reported that certain benzophenone analogues demonstrated significant radical scavenging activity, which is beneficial in protecting cells from oxidative stress .

- Anti-inflammatory Effects : In vitro studies have indicated that some benzophenone derivatives inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a synthesized compound containing a benzophenone moiety exhibited an IC50 value of 0.027 μM against p38 MAPK, highlighting its potential in anti-inflammatory therapies .

Comparative Analysis of Benzophenone Derivatives

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzophenone | Ketone | Commonly used as a UV filter in sunscreens |

| Benzyl Methyl Ketone | Ketone | Exhibits different reactivity patterns |

| Diphenyl Ketone | Ketone | Used in organic synthesis; less photoinitiating |

| This compound | Ketal | Enhanced photochemical properties due to dual methoxy groups |

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Benzophenone dimethyl ketal is primarily utilized as a photoinitiator in the curing of coatings and adhesives. Its ability to absorb ultraviolet light and initiate polymerization makes it invaluable in industries that require rapid curing processes.

Applications in Coatings and Adhesives

- Coatings : The compound is extensively used in UV-cured coatings, which are known for their superior durability and resistance to environmental factors. It facilitates the crosslinking of polymers, resulting in a hard, protective layer.

- Adhesives : In adhesive formulations, this compound improves the bonding strength and curing speed, making it suitable for applications requiring quick setting times.

Comparison with Other Photoinitiators

The effectiveness of this compound can be compared with other common photoinitiators:

| Photoinitiator | Type | Applications | Advantages |

|---|---|---|---|

| This compound | Ketone | Coatings, adhesives | Fast curing, high reactivity |

| 2-Hydroxy-2-methylpropiophenone | Hydroxyketone | Coatings, inks | Lower odor, good for sensitive applications |

| Benzoin ether | Ether | Adhesives, coatings | High efficiency under UV light |

Case Study 1: UV-Cured Coatings

A study conducted by Kumbar et al. demonstrated that incorporating this compound into UV-cured coatings significantly improved their mechanical properties and resistance to solvents compared to traditional systems without this compound. The research highlighted its role in enhancing the crosslink density of the cured film.

Case Study 2: Adhesive Formulations

In another investigation focusing on adhesive formulations, this compound was shown to reduce curing times by up to 50% when exposed to UV light compared to conventional curing methods . This rapid curing capability is crucial for high-speed manufacturing processes.

Stability and Environmental Impact

Research into the stability of this compound indicates that it can undergo hydrolysis under certain conditions, leading to potential degradation products . Understanding these pathways is essential for evaluating its long-term environmental impact and ensuring safe usage in industrial applications.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing BDK via acid-catalyzed methods?

BDK is synthesized through acid-catalyzed reactions, such as the condensation of benzophenone with methanol derivatives. Key parameters include:

- Catalyst selection : p-Toluenesulfonic acid (CSA) is commonly used due to its efficiency in promoting ketal formation .

- Solvent choice : Benzene or toluene is preferred for their inertness and ability to stabilize intermediates .

- Molar ratios : A 2:1 molar excess of benzophenone dimethyl ketal relative to reactants ensures complete conversion .

- Reaction monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) can track reaction progress.

Q. How can researchers characterize BDK’s purity and structural integrity?

- Melting point analysis : BDK’s reported melting point range is 67–70°C; deviations indicate impurities .

- Spectroscopic techniques :

- HPLC : Quantifies purity by separating BDK from byproducts like unreacted benzophenone .

Q. What are the optimal storage conditions to prevent BDK degradation?

- Temperature : Store at 2–8°C to minimize thermal decomposition .

- Light sensitivity : Use amber glassware or opaque containers to avoid photolytic cleavage of the ketal group .

- pH stability : Avoid acidic environments (pH < 5), which hydrolyze BDK to benzophenone and methanol .

Advanced Research Questions

Q. How does BDK’s photochemical mechanism enhance UV-curing efficiency compared to other photoinitiators?

BDK generates benzoyl and ketyl radicals upon UV exposure, initiating polymerization via hydrogen abstraction or monomer activation. Advantages over alternatives include:

- Shelf life : Unlike benzoin ethers, BDK formulations resist premature gelation due to slower thermal radical generation .

- Through-cure capability : Its high extinction coefficient (ε ~200 L/mol·cm) enables deeper penetration in thick coatings .

- Comparative studies : FTIR real-time monitoring shows BDK achieves >95% monomer conversion in acrylate systems within 30 seconds under 365 nm UV .

Q. What methodologies resolve contradictions in BDK’s reported reactivity under varying pH conditions?

Conflicting data on BDK’s stability in acidic/alkaline media can be addressed by:

- Controlled hydrolysis experiments :

- Surface plasmon resonance (SPR) : Monitor real-time changes in refractive index during hydrolysis to correlate degradation rates with pH .

Q. How can BDK’s role in nanoparticle synthesis be optimized for size-controlled Ag nanoparticle production?

BDK acts as a photosensitizer in Ag⁺ reduction:

- Mechanistic insights : UV-irradiated BDK generates ketyl radicals (•C(CH₃)₂O⁻), reducing Ag⁺ to Ag⁰ nuclei. Excess BDK (>2 equiv.) suppresses Ostwald ripening, yielding smaller nanoparticles (10–20 nm) .

- Light intensity modulation : Higher UV flux (e.g., 100 mW/cm²) accelerates radical generation but risks photodegradation; pulsed laser systems improve monodispersity .

Q. What analytical strategies differentiate BDK degradation pathways in environmental matrices?

- LC-QTOF-MS : Identifies degradation products like benzophenone and methoxybenzaldehyde via exact mass matching .

- Isotope labeling : Use ¹³C-labeled BDK to trace carbon flow in aqueous photolysis studies .

- Ecotoxicity assays : Daphnia magna acute toxicity tests show BDK’s LC₅₀ = 12 mg/L, highlighting ecological risks of unmanaged degradation .

Properties

IUPAC Name |

[dimethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRVXYOKUZSUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176884 | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-01-0 | |

| Record name | 1,1′-(Dimethoxymethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2235-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dimethoxymethylene)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.